2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors One common method involves the reaction of 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane with a carboxylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
2,2-dimethylcyclopropanecarboxylic acid: Similar structure but lacks the oxolan-2-yl group.
3-(oxolan-2-yl)propanoic acid: Contains an oxolan-2-yl group but has a different carbon backbone.
Uniqueness
2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the oxolan-2-yl group and the cyclopropane ring, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1699135-74-4 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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